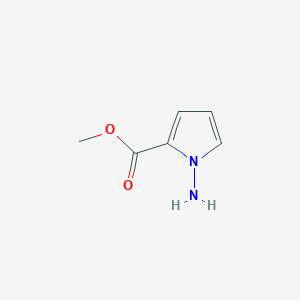

1-amino-1H-pirrol-2-carboxilato de metilo

Descripción general

Descripción

Tranilast, también conocido como ácido N-(3,4-dimetoxicinammoil)antranílico, es un fármaco antialérgico desarrollado por Kissei Pharmaceuticals. Se aprobó por primera vez en Japón y Corea del Sur en 1982 para el tratamiento del asma bronquial. Más tarde, sus indicaciones se ampliaron para incluir queloides y cicatrices hipertróficas . Tranilast ha mostrado potencial en el tratamiento de diversos trastornos alérgicos como el asma, la rinitis alérgica y la dermatitis atópica .

Aplicaciones Científicas De Investigación

Tranilast tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los cinamoil antranilatos.

Biología: Investigado por sus efectos sobre la proliferación celular, la apoptosis y la liberación de citoquinas.

Medicina: Se utiliza en el tratamiento de trastornos alérgicos, asma, cicatrices queloides, cicatrices hipertróficas y como agente antifibrótico en afecciones como la fibrosis pulmonar y los fibromas

Industria: Empleado en el desarrollo de nuevos agentes terapéuticos y sistemas de administración de fármacos.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mecanismo De Acción

Tranilast ejerce sus efectos al inhibir la liberación de histamina de los mastocitos y reducir la producción de varias citoquinas. Se ha demostrado que inhibe la activación del inflamasoma NALP3 y bloquea el canal iónico receptor potencial transitorio vanilloide 2 (TRPV2). Estas acciones contribuyen a sus propiedades antiinflamatorias, antiproliferativas y antifibróticas .

Compuestos similares:

Cromoglicato disódico: Otro agente antialérgico utilizado para tratar el asma y la rinitis alérgica.

Ketotifeno: Un antihistamínico y estabilizador de los mastocitos utilizado para indicaciones similares.

Montelukast: Un antagonista del receptor de leucotrienos utilizado en el manejo del asma y la rinitis alérgica.

Singularidad de Tranilast: Tranilast es único en su capacidad de inhibir el canal TRPV2 y el inflamasoma NALP3, que no son los objetivos de los compuestos similares enumerados anteriormente. Este mecanismo de acción único contribuye a su gama más amplia de aplicaciones terapéuticas, incluido su uso como agente antifibrótico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tranilast se sintetiza mediante el acoplamiento de ácido 3,4-dimetoxicinámico con ácido antranílico. La reacción normalmente implica el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de producción industrial: La producción industrial de Tranilast se puede lograr mediante metodologías de síntesis química. Un enfoque implica el uso de levadura (Saccharomyces cerevisiae) diseñada para expresar enzimas específicas que catalizan la síntesis de Tranilast y sus análogos. Este método permite la producción de Tranilast y varias moléculas de cinamoil antranilato en unas pocas horas .

Análisis De Reacciones Químicas

Tipos de reacciones: Tranilast se somete a varias reacciones químicas, que incluyen:

Oxidación: Tranilast puede oxidarse para formar quinonas correspondientes.

Reducción: La reducción de Tranilast puede conducir a la formación de derivados dihidro.

Sustitución: Tranilast puede sufrir reacciones de sustitución, particularmente en los grupos metoxi del anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de un catalizador.

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados halogenados o sustituidos por nucleófilos.

Comparación Con Compuestos Similares

Cromolyn Sodium: Another antiallergic agent used to treat asthma and allergic rhinitis.

Ketotifen: An antihistamine and mast cell stabilizer used for similar indications.

Montelukast: A leukotriene receptor antagonist used in the management of asthma and allergic rhinitis.

Uniqueness of Tranilast: Tranilast is unique in its ability to inhibit the TRPV2 channel and the NALP3 inflammasome, which are not targeted by the similar compounds listed above. This unique mechanism of action contributes to its broader range of therapeutic applications, including its use as an antifibrotic agent .

Propiedades

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

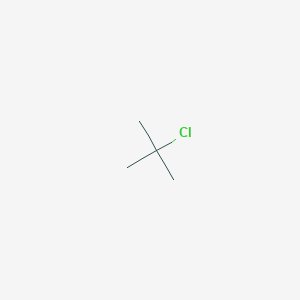

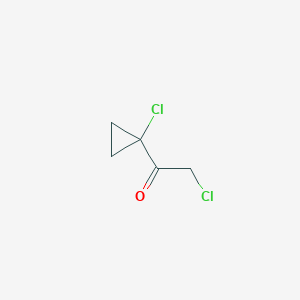

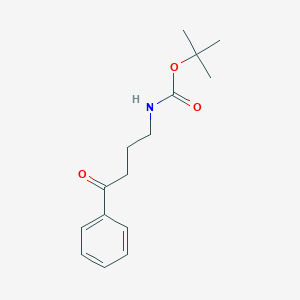

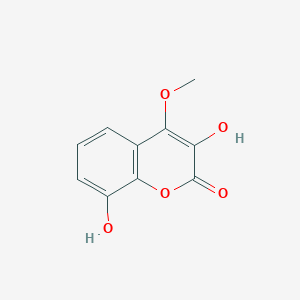

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

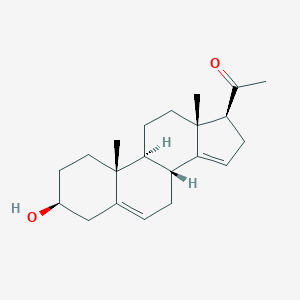

![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)